![molecular formula C13H14N4S B5090348 3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)
3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
“3,9-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C13H14N4S . It is a member of the heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “3,9-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is based on its molecular formula C13H14N4S . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Pharmaceutical Chemistry
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Applications
Compounds containing 1,2,4-triazole have been introduced as antimicrobial agents . They have shown widespread potential pharmaceutical activity including antibacterial and antifungal activities .
Anti-inflammatory and Analgesic Applications
1,2,4-Triazole derivatives have shown anti-inflammatory and analgesic activities . They can be used in the development of new drugs for pain management and inflammation treatment .
Anticancer Applications
1,2,4-Triazole derivatives have shown anticancer activities . They can be used in the development of new drugs for cancer treatment .
Antiviral Applications
The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds . This could potentially be applied to the synthesis of antiviral drugs using “3,9-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine”.
Material Science
Thiophene derivatives are used in the fabrication of light-emitting diodes in material science . Given the presence of a thiophene ring in “3,9-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine”, it could potentially be used in similar applications.
Mechanism of Action
Target of Action
The primary targets of 3,9-dimethyl-8,9,10,11-tetrahydro1Similar compounds have been known to exhibit antimicrobial activity , suggesting that their targets could be key enzymes or proteins in microbial organisms.
Mode of Action
Based on its antimicrobial activity , it can be hypothesized that it may interfere with essential biological processes in microbes, such as DNA replication, protein synthesis, or cell wall synthesis.
Biochemical Pathways
Given its antimicrobial activity , it is likely that it disrupts critical biochemical pathways in microbes, leading to their death or inhibition of growth.
Pharmacokinetics
Its molecular properties, such as a molecular weight of 330405 Da , suggest that it may have good bioavailability.
Result of Action
Its antimicrobial activity suggests that it likely leads to the death or growth inhibition of microbial organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and its interaction with its targets1
properties
IUPAC Name |
5,13-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-7-3-4-9-10(5-7)18-13-11(9)12-16-15-8(2)17(12)6-14-13/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJIBDCCVASVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine |
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